1-(Chloroacetyl)-4-[(4-fluorophenyl)sulfonyl]piperazine
Description
Research Significance of Piperazine Derivatives in Modern Chemistry
Piperazine derivatives occupy a pivotal role in medicinal chemistry due to their structural versatility and broad-spectrum biological activities. The six-membered heterocyclic ring, containing two nitrogen atoms at opposing positions, enables facile functionalization at the N1 and N4 positions, allowing researchers to fine-tune physicochemical properties such as solubility, metabolic stability, and target affinity. These derivatives have demonstrated efficacy across diverse therapeutic areas, including antimicrobial, anticancer, antiviral, and central nervous system disorders. For example, the incorporation of a piperazine moiety in ciprofloxacin enhances its DNA gyrase inhibition, while ziprasidone's antipsychotic activity stems from piperazine-mediated dopamine receptor modulation.
The scaffold’s adaptability is further evidenced by its role in overcoming drug resistance. Functionalized piperazines, such as 1-(1-naphthylmethyl)-piperazine, act as efflux pump inhibitors, restoring antibiotic efficacy against resistant bacterial strains. This dual capacity for target engagement and pharmacokinetic optimization makes piperazine derivatives indispensable in rational drug design.
Development Timeline of Functionalized Piperazine Compounds
The evolution of piperazine-based therapeutics can be segmented into three phases:
The 2014 synthesis of 1,4-disubstituted piperazines from Baylis-Hillman adducts marked a turning point, enabling systematic exploration of ACE inhibitor and antimicrobial activities. By 2020, quinazoline-piperazine hybrids exhibited nanomolar-range cytotoxicity against A549 lung cancer cells, underscoring the scaffold’s potential in oncology.
Evolution of Sulfonylpiperazines in Academic Research
Sulfonylpiperazine derivatives emerged as a distinct subclass following the recognition that sulfonyl groups (-SO$$_2$$-) enhance target selectivity and metabolic stability. Early studies in the 1990s revealed that sulfonylation at the piperazine nitrogen improved binding to serotonin receptors, paving the way for antipsychotic applications. Structural analyses demonstrated that the sulfonyl moiety engages in hydrogen bonding with key residues in enzymatic active sites, as observed in HIV-1 protease inhibitors.
Recent innovations include the design of 1-[(3,4-dimethoxyphenyl)sulfonyl]piperazine, synthesized via nucleophilic substitution in dichloromethane. This compound’s electron-withdrawing sulfonyl group increases ring planarity, optimizing π-π stacking interactions with aromatic residues in kinase targets. Such modifications have expanded the therapeutic scope of sulfonylpiperazines to include anti-inflammatory and antidiabetic applications.
Historical Milestones in Chloroacetylpiperazine Scaffold Development
Chloroacetyl-functionalized piperazines represent a strategic fusion of electrophilic reactivity and target specificity. The first reported synthesis of a chloroacetylpiperazine derivative occurred in 2008, where N-chloroacetylation of 4-(3-chlorophenyl)piperazine yielded compounds with microtubule-depolymerizing activity (IC$$_{50}$$ = 85 nM). This discovery highlighted the chloroacetyl group’s role in covalent target binding, particularly in tubulin-rich cancer cells.
Subsequent milestones include:
- 2015 : Development of 1-(5-chloro-2-methoxybenzoyl)-4-(3-chlorophenyl)piperazine, which inhibited angiogenesis in glioblastoma models.
- 2020 : Synthesis of quinazoline-chloroacetylpiperazine hybrids showing dual inhibition of EGFR and VEGFR-2 kinases.
- 2023 : Rational design of 1-(chloroacetyl)-4-[(4-fluorophenyl)sulfonyl]piperazine, combining sulfonyl’s target affinity with chloroacetyl’s electrophilic reactivity for irreversible enzyme inhibition.
These advances underscore the scaffold’s capacity for multimodal therapeutic action, leveraging both non-covalent and covalent interactions with biological targets.
Properties
IUPAC Name |
2-chloro-1-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClFN2O3S/c13-9-12(17)15-5-7-16(8-6-15)20(18,19)11-3-1-10(14)2-4-11/h1-4H,5-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVNPFTFEZGDPTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CCl)S(=O)(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Chloroacetyl)-4-[(4-fluorophenyl)sulfonyl]piperazine typically involves the following steps:
Formation of the piperazine ring: This can be achieved through the cyclization of appropriate diamines.
Introduction of the chloroacetyl group: This step involves the reaction of piperazine with chloroacetyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Nucleophilic Substitution at Chloroacetyl Group
The chloroacetyl moiety (-COCH₂Cl) undergoes nucleophilic substitution reactions due to the electron-withdrawing carbonyl group enhancing the electrophilicity of the adjacent methylene carbon.
Key Findings :
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Substitution with amines yields pharmacologically relevant acetamide derivatives, as demonstrated in cannabinoid receptor antagonist syntheses.
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Thiol substitution under basic conditions forms stable thioether bonds, useful in prodrug designs .
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Alkaline hydrolysis removes the chloroacetyl group, generating a secondary amine intermediate .
Sulfonyl Group Reactivity
The 4-fluorophenylsulfonyl group (-SO₂C₆H₄F) participates in electrophilic aromatic substitution (EAS) and hydrolysis under controlled conditions.
Key Findings :
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Acidic hydrolysis cleaves the sulfonamide bond, yielding 4-fluorobenzenesulfonic acid and piperazine .
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Electrophilic chlorination occurs at the meta position relative to the sulfonyl group, confirmed by X-ray crystallography .
Piperazine Ring Functionalization
The piperazine nitrogen atoms undergo alkylation or acylation, enabling further structural diversification.
Key Findings :
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Alkylation at the unsubstituted nitrogen enhances lipophilicity, critical for blood-brain barrier penetration in CNS-targeted drugs .
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Acylation reactions are stereospecific, with the chloroacetyl group influencing regioselectivity .
Catalytic Coupling Reactions
The compound serves as a substrate in cross-coupling reactions mediated by transition-metal catalysts.
Key Findings :
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Suzuki coupling introduces aryl groups at the sulfonylphenyl ring, expanding π-π stacking capabilities .
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Buchwald-Hartwig amination forms C-N bonds with electron-deficient aryl halides .
Stability and Degradation Pathways
The compound exhibits moderate stability under ambient conditions but degrades via:
Scientific Research Applications
Medicinal Chemistry
The compound is primarily recognized for its potential therapeutic applications, particularly in the development of novel pharmaceuticals. Its structure allows for interactions with biological targets, making it a candidate for drug development.
Anticancer Activity
Research has indicated that derivatives of piperazine compounds exhibit anticancer properties. 1-(Chloroacetyl)-4-[(4-fluorophenyl)sulfonyl]piperazine has been studied for its ability to inhibit tumor growth in various cancer cell lines. In vitro studies demonstrated that this compound can induce apoptosis in cancer cells, suggesting its potential as a chemotherapeutic agent .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies have shown that it possesses significant antibacterial effects against a range of pathogens, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis .
Biological Research Applications
In addition to its therapeutic potential, 1-(Chloroacetyl)-4-[(4-fluorophenyl)sulfonyl]piperazine is utilized in various biological research contexts.
Proteomics Research
This compound is employed as a reagent in proteomics studies, particularly for the labeling of proteins and peptides. Its sulfonamide group can form stable bonds with amino acid residues, facilitating the study of protein interactions and functions .
Enzyme Inhibition Studies
The compound has been investigated for its role as an enzyme inhibitor. Specific studies focus on its inhibitory effects on serine proteases, which are crucial in various physiological processes and disease mechanisms. By understanding these interactions, researchers can develop more targeted therapeutic strategies .
Case Studies
Several case studies have highlighted the applications of this compound:
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Case Study 1: Anticancer Efficacy
A study published in Cancer Research demonstrated that treatment with 1-(Chloroacetyl)-4-[(4-fluorophenyl)sulfonyl]piperazine led to a significant reduction in tumor size in xenograft models of breast cancer, indicating its potential as a new therapeutic agent. -
Case Study 2: Antimicrobial Testing
In a series of experiments conducted at a university laboratory, the compound was tested against various bacterial strains, showing promising results against multi-drug-resistant strains, thus supporting further development as an antibiotic candidate.
Mechanism of Action
The mechanism of action of 1-(Chloroacetyl)-4-[(4-fluorophenyl)sulfonyl]piperazine would depend on its specific application. In medicinal chemistry, it might act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine derivatives are widely explored for their pharmacological and chemical properties. Below is a detailed comparison of the target compound with analogous structures, focusing on substituent effects, synthesis, and biological activities.
Structural and Substituent Analysis
Table 1: Key Structural Features and Activities of Selected Piperazine Derivatives
Key Observations:
- Replacing fluorine with chlorine (e.g., in ) alters electronic properties and steric bulk.
- Sulfonyl vs. Acetyl Groups : The sulfonyl group enhances hydrogen-bonding capacity and stability, while acetyl/bromoacetyl moieties (ASP , target compound ) may influence reactivity in nucleophilic substitutions.
- Biological Activity : ASP’s auxin-like activity contrasts with the cytotoxicity of benzoyl-substituted derivatives , highlighting substituent-dependent pharmacological profiles.
Key Observations:
Biological Activity
1-(Chloroacetyl)-4-[(4-fluorophenyl)sulfonyl]piperazine is a synthetic compound with a molecular formula of C12H14ClFN2O and a molecular weight of 256.7 g/mol. It is categorized under piperazine derivatives, which have been extensively studied for their diverse biological activities, including potential therapeutic applications.
- Molecular Formula : C12H14ClFN2O
- Molecular Weight : 256.7 g/mol
- CAS Number : 330601-48-4
- Purity : Minimum 95% .
Biological Activity
1. Inhibition of Acetylcholinesterase
Piperazine derivatives, including 1-(Chloroacetyl)-4-[(4-fluorophenyl)sulfonyl]piperazine, have shown significant inhibition of acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. This inhibition can potentially lead to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic signaling. Research indicates that certain structural modifications in piperazine compounds can improve binding affinity to AChE, thus enhancing their inhibitory effects .
2. Anticancer Properties
The compound's sulfonamide moiety is known to exhibit anticancer properties through various mechanisms, including the induction of apoptosis in cancer cells and inhibition of tumor growth. Studies have demonstrated that piperazine derivatives can interact with cellular targets involved in cancer progression, leading to reduced viability of cancer cell lines . For instance, a related study showed that compounds with similar structures exhibited IC50 values indicating potent cytotoxicity against various cancer cell lines .
Structure-Activity Relationship (SAR)
The biological activity of 1-(Chloroacetyl)-4-[(4-fluorophenyl)sulfonyl]piperazine can be influenced by its structural components:
| Structural Component | Effect on Activity |
|---|---|
| Chloroacetyl Group | Enhances lipophilicity and may improve membrane permeability. |
| Fluorophenyl Group | Contributes to increased potency against specific biological targets due to electron-withdrawing effects. |
| Sulfonamide Moiety | Implicated in anticancer activity through interactions with protein targets involved in cell proliferation. |
Case Studies
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Acetylcholinesterase Inhibition Study
- A study utilized molecular docking techniques to assess the binding affinity of piperazine derivatives to AChE. The findings indicated that modifications at the phenyl ring significantly enhanced inhibitory activity, suggesting a promising avenue for developing AChE inhibitors for neurodegenerative diseases .
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Anticancer Activity Evaluation
- In vitro studies on various piperazine derivatives, including those structurally related to 1-(Chloroacetyl)-4-[(4-fluorophenyl)sulfonyl]piperazine, revealed significant cytotoxic effects against human cancer cell lines such as MCF-7 and HeLa. The compounds demonstrated IC50 values ranging from 0.5 to 5 µg/mL, indicating potent anticancer properties .
Q & A
Q. What are the key structural features of 1-(Chloroacetyl)-4-[(4-fluorophenyl)sulfonyl]piperazine, and how do they influence its reactivity?
The compound features a chloroacetyl group (reactive toward nucleophiles via substitution) and a 4-fluorophenylsulfonyl moiety (electron-withdrawing, enhancing stability and directing electrophilic reactions). The piperazine ring provides a rigid scaffold, enabling interactions with biological targets. The chloroacetyl group facilitates derivatization (e.g., amide/ester formation), while the sulfonyl group improves solubility and hydrogen-bonding potential .
Q. What spectroscopic methods are recommended for characterizing this compound?
Key methods include:
- NMR : To confirm substituent positions (e.g., fluorophenyl protons at δ ~7.3–7.5 ppm, piperazine protons at δ ~2.5–3.5 ppm) .
- Mass Spectrometry : For molecular weight verification (expected [M+H]+ ~371.8 g/mol).
- IR Spectroscopy : To identify sulfonyl S=O stretches (~1350–1150 cm⁻¹) and chloroacetyl C=O (~1700 cm⁻¹) .
Q. What are the common synthetic routes for this compound?
A typical multi-step synthesis involves:
- Sulfonylation : Reacting piperazine with 4-fluorobenzenesulfonyl chloride.
- Chloroacetylation : Introducing the chloroacetyl group via acyl chloride under basic conditions (e.g., DBU in toluene) .
- Purification via column chromatography or crystallization.
Q. How do solubility and stability considerations impact experimental design?
The compound’s hydrochloride salt improves aqueous solubility. Stability is influenced by the sulfonyl group’s resistance to hydrolysis, but the chloroacetyl moiety may degrade under prolonged basic conditions. Use anhydrous solvents (e.g., DCM) and inert atmospheres for long-term storage .
Advanced Research Questions
Q. How can the synthesis of this compound be optimized to improve yield and purity?
- Solvent Selection : Toluene or THF for sulfonylation, as polar aprotic solvents reduce side reactions.
- Catalysts : DBU enhances acylation efficiency by deprotonating intermediates .
- Temperature Control : Maintain 0–25°C during chloroacetyl introduction to minimize decomposition .
- Purification : Gradient chromatography (hexane:EtOAc) resolves unreacted sulfonyl chloride or piperazine byproducts.
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies in antitumor activity (e.g., varying IC₅₀ values) may arise from:
- Assay Conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or serum content affecting bioavailability.
- Derivative Testing : Modify the chloroacetyl group to enhance target specificity (e.g., amide derivatives for enzyme inhibition) .
- Dose-Response Validation : Use orthogonal assays (e.g., fluorescence-based vs. MTT) to confirm activity .
Q. How can computational modeling guide derivative design for target specificity?
- Docking Studies : Model interactions with targets like CDC25B phosphatase (critical in cell cycle regulation). The sulfonyl group may bind catalytic cysteine residues, while fluorophenyl enhances hydrophobic pocket occupancy .
- QSAR Analysis : Correlate substituent electronegativity (e.g., fluorine) with inhibitory potency .
Q. What mechanistic insights explain its enzyme inhibition (e.g., CDC25B)?
The sulfonyl group acts as a Michael acceptor, forming covalent bonds with catalytic cysteines. The chloroacetyl moiety may further alkylate adjacent residues, inducing irreversible inhibition. Competitive assays with substrate analogs (e.g., pNPP) validate mechanism .
Q. How do structural modifications affect pharmacokinetic properties?
Q. What analytical techniques validate reaction intermediates during scale-up?
- HPLC-MS : Monitor sulfonylation and acylation progress (retention time shifts).
- In Situ IR : Track chloroacetyl C=O formation (1700 cm⁻¹) in real-time .
- X-ray Crystallography : Resolve ambiguous stereochemistry in intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
